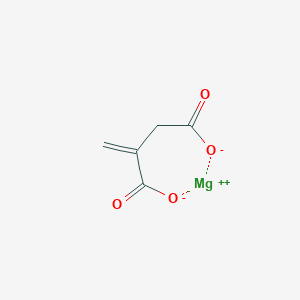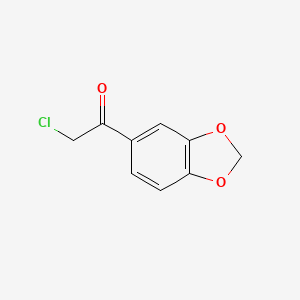
Diethyl dibutylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl dibutylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of diethyl dibutylphosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with butyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Diethyl dibutylphosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common reagents used in these reactions include acetic anhydride, aldehydes, and acid catalysts like p-toluenesulfonic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl dibutylphosphoramidate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which diethyl dibutylphosphoramidate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Diethyl dibutylphosphoramidate can be compared with other similar phosphoramidate compounds, such as diethyl phosphoramidate and dibutyl phosphoramidate. These compounds share similar structural features but differ in their specific alkyl substituents, which can influence their reactivity and applications .
Diethyl phosphoramidate: Known for its use as a chemical warfare simulant and its applications in surface-enhanced Raman spectroscopy.
Dibutyl phosphoramidate: Similar in structure but with different alkyl groups, leading to variations in its chemical properties and uses.
This compound stands out due to its unique combination of diethyl and dibutyl groups, which confer specific reactivity and versatility in various applications .
Propiedades
Número CAS |
67828-17-5 |
|---|---|
Fórmula molecular |
C12H28NO3P |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
N-butyl-N-diethoxyphosphorylbutan-1-amine |
InChI |
InChI=1S/C12H28NO3P/c1-5-9-11-13(12-10-6-2)17(14,15-7-3)16-8-4/h5-12H2,1-4H3 |
Clave InChI |
BSZXIHSHPYRELV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(OCC)OCC |
Punto de ebullición |
239 °F at 3 mmHg (NTP, 1992) |
Densidad |
1.015 at 68.2 °F (NTP, 1992) - Denser than water; will sink |
Punto de inflamación |
greater than 212 °F (NTP, 1992) |
Descripción física |
Diethyl dibutylphosphoramidate is a brown liquid. (NTP, 1992) |
Solubilidad |
less than 1 mg/mL at 68 °F (NTP, 1992) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


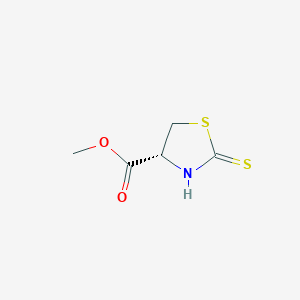
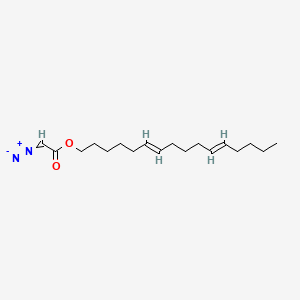
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
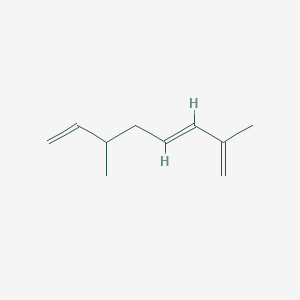
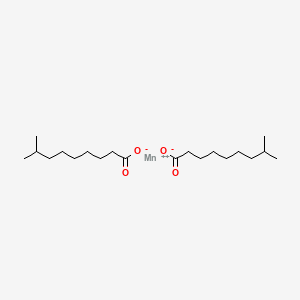
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
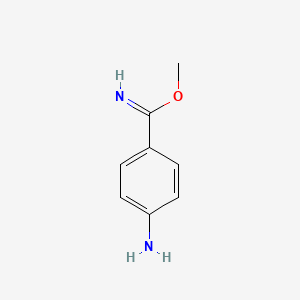
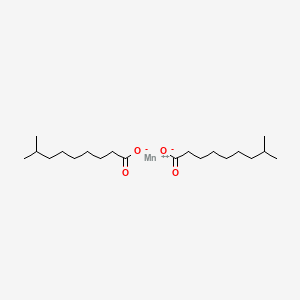
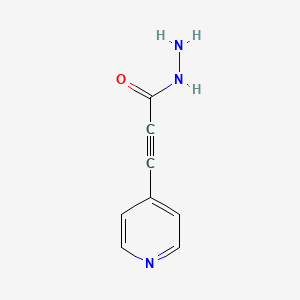
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
